molecular formula C39H66O8 B1428452 Tocofersolan CAS No. 9002-96-4

Tocofersolan

Cat. No.: B1428452
CAS No.: 9002-96-4
M. Wt: 662.9 g/mol
InChI Key: HNVHRJWUAMIIDU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tocofersolan, also known as D-Alpha-tocopheryl polyethylene glycol 1000 succinate or TPGS, is primarily targeted at treating vitamin E deficiencies . It is particularly effective in pediatric patients suffering from congenital chronic cholestasis or hereditary chronic cholestasis . These conditions are characterized by a reduction or stoppage of bile flow, which can be due to impaired secretion by hepatocytes (liver cells) or obstruction .

Mode of Action

This compound is a polyethylene glycol derivative of α-tocopherol, a synthetic water-soluble version of Tocopherol . It acts as a pro-drug , with the active metabolite being the d-alpha-tocopherol . At low concentrations, this compound forms micelles which improve the absorption of non-polar lipids such as other fat-soluble vitamins .

Biochemical Pathways

This compound’s primary role is to act as an orally bioavailable source of vitamin E . Vitamin E is a major lipo-soluble antioxidant in humans. It acts as a free radical chain breaking molecule, halting the peroxidation of polyunsaturated fatty acids and it plays an important role in maintaining both the stability and integrity of cell membranes .

Pharmacokinetics

This compound is absorbed by cells, and the alpha-tocopherol moiety appears in chylomicrons in the lymph system in a manner that is identical to vitamin E absorbed from dietary sources .

Result of Action

The primary result of this compound’s action is the treatment of vitamin E deficiency caused by digestive malabsorption in pediatric patients with congenital chronic cholestasis or hereditary chronic cholestasis . Moreover, the agent is capable of demonstrating antioxidant effects that make it a popular component to include in cosmetics and pharmaceuticals as well .

Action Environment

The action of this compound is influenced by the patient’s digestive system, particularly the ability to absorb fats. In conditions such as congenital chronic cholestasis or hereditary chronic cholestasis, fat absorption is impaired, leading to vitamin E deficiency . This compound, being a water-soluble version of vitamin E, is able to bypass this issue and provide an effective treatment .

Biochemical Analysis

Biochemical Properties

Tocofersolan is a polyethylene glycol derivative of α-tocopherol . It is absorbed by cells, and the alpha-tocopherol moiety appears in chylomicrons in the lymph system in a manner that is identical to vitamin E absorbed from dietary sources . Cellular uptake does not require receptors, binding proteins, or metabolic processes and does not occur by pinocytosis .

Cellular Effects

This compound has been shown to have antioxidant effects . It is absorbed by cells and influences cell function by acting as a source of vitamin E, which is essential for various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its absorption by cells and its function as a source of vitamin E . The alpha-tocopherol moiety of this compound appears in chylomicrons in the lymph system, similar to vitamin E absorbed from dietary sources .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound and is used as an oral treatment of vitamin E deficiency due to digestive malabsorption .

Metabolic Pathways

This compound is involved in the vitamin E metabolic pathway . As a derivative of alpha tocopherol, it functions as a source of vitamin E, which is essential for various metabolic processes .

Transport and Distribution

This compound is absorbed by cells and appears in chylomicrons in the lymph system, similar to vitamin E absorbed from dietary sources . This suggests that it is distributed within cells and tissues in a similar manner to dietary vitamin E .

Subcellular Localization

Given its role as a source of vitamin E, it is likely to be found wherever vitamin E is typically localized within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tocofersolan is synthesized by esterifying α-tocopherol with polyethylene glycol (PEG) and succinic acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to optimize yield and minimize impurities .

Chemical Reactions Analysis

Scientific Research Applications

Tocofersolan has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Biological Activity

Tocofersolan, also known as D-Alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of vitamin E. It is primarily utilized for enhancing the bioavailability of vitamin E in patients with conditions that lead to fat malabsorption, such as abetalipoproteinemia and chylomicron retention disease. This compound has garnered attention not only for its nutritional benefits but also for its potential therapeutic applications in various medical conditions.

This compound exhibits unique biological activities due to its structure, which combines tocopherol with polyethylene glycol (PEG). This modification enhances its solubility and absorption in the gastrointestinal tract, particularly in individuals with impaired lipid absorption. Studies have shown that this compound can significantly improve the plasma concentrations of α-tocopherol in patients with severe cholestasis compared to traditional formulations like α-tocopherol acetate .

Pharmacokinetics and Absorption

The pharmacokinetic profile of this compound indicates superior intestinal absorption compared to fat-soluble vitamin E formulations. In a crossover study involving patients with abetalipoproteinemia and chylomicron retention disease, this compound demonstrated enhanced bioavailability, leading to improved vitamin E storage over a four-month treatment period .

Formulation Initial Plasma Concentration 4 Months Plasma Concentration
This compoundSignificantly higherSustained improvement
α-Tocopherol AcetateLower absorptionMinimal increase

Clinical Efficacy

A notable clinical study assessed the neurological outcomes of patients treated with this compound over 2.5 years. The results indicated that 96% of patients had an improved or stable neurological score, highlighting the compound's potential in addressing neurological dysfunction associated with vitamin E deficiency .

Case Study Summary

  • Patient Group : 54 patients with varying degrees of neurological impairment.
  • Treatment Duration : 2.5 years.
  • Outcome Measures : Improvement in 12 neurological signs scored from 0 (normal) to 3 (severely abnormal).
  • Results : Significant improvement observed, particularly in patients receiving continuous parenteral vitamin E supplementation since infancy.

Safety Profile

The safety of this compound has been evaluated in various studies. Concerns regarding nephrotoxicity related to the PEG component were addressed, showing no significant adverse effects in clinical settings. For instance, a supporting study reported that the absorption of PEG-1000 was only 1.7% of the orally administered dose, indicating a low risk for toxicity .

Summary of Safety Findings

Parameter Findings
NephrotoxicityNot evident
PEG Absorption1.7% of dose
Urinary ToxicityNone detected

Research Findings and Studies

  • Efficacy in Cholestasis : A study comparing the effectiveness of this compound and α-tocopherol acetate found that this compound was more effective in restoring vitamin E levels during severe cholestasis conditions .
  • Neurological Outcomes : In a long-term study involving patients with neurological impairments, significant improvements were recorded after treatment with this compound, emphasizing its role in managing vitamin E deficiency-related disorders .
  • Animal Studies : Research has demonstrated that this compound can reverse locomotor deficits induced by environmental toxins in zebrafish models, suggesting potential neuroprotective effects .

Properties

IUPAC Name

1-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H66O8/c1-28(2)12-9-13-29(3)14-10-15-30(4)16-11-20-39(8)21-19-34-33(7)37(31(5)32(6)38(34)47-39)46-36(42)18-17-35(41)45-27-26-44-25-24-43-23-22-40/h28-30,40H,9-27H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVHRJWUAMIIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOCCOCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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